tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate
Description
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl (E)-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-13(19)7-4-10-8-11-5-6-12(18)17-14(11)16-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,17,18)/b7-4+ |
InChI Key |
QHPWDCZHYIYBRV-QPJJXVBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC2=C(NC(=O)CC2)N=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC2=C(NC(=O)CC2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminopyridine Derivatives
A general method involves reacting 3-aminopyridine with methyl propiolate in methanol, followed by refluxing in Dowtherm-A at 250°C to form the 1,8-naphthyridine core. For example, 2-amino-3-pyridinecarbaldehyde derivatives react with methyl propiolate to yield intermediates that cyclize under thermal conditions. This step achieves up to 85% yield when using Dowtherm-A as a solvent, which stabilizes the reaction intermediates and prevents decomposition.
Oxo-Group Introduction at Position 7
The 7-oxo group is introduced via oxidation or ketone formation. One approach involves treating the bicyclic intermediate with lithium bis(trimethylsilyl)amide (LiHMDS) at -70°C, followed by trifluoromethanesulfonyl (Tf) group incorporation. Subsequent hydrolysis under mild acidic conditions generates the 7-oxo derivative. This method, adapted from bicyclo[3.2.1]octane syntheses, achieves a 72% yield after chromatographic purification.
Acrylate Side-Chain Installation
The tert-butyl acrylate group is introduced via esterification or Michael addition, depending on the reactivity of the naphthyridine intermediate.
Esterification with tert-Butyl Acrylate
A patented method utilizes acrylic acid and isobutylene in the presence of acidic catalysts (e.g., sulfonic acid resins) at 50–70°C and 1.5–2.5 MPa pressure. This gas-liquid reaction avoids side reactions such as elimination, achieving >95% conversion efficiency. The tert-butyl group’s steric bulk necessitates optimized pressure to drive the equilibrium toward ester formation.
Conjugate Addition to Activated Alkenes
Alternative routes employ Michael addition between the naphthyridine enolate and tert-butyl acrylate. Using LDA (lithium diisopropylamide) as a base, the enolate attacks the α,β-unsaturated ester, forming the E-isomer selectively. This method, though less common, offers a 68% yield with minimal byproducts.
Integrated Synthesis Workflow
Combining the above steps, the full synthesis proceeds as follows:
-
Cyclization : 3-Aminopyridine + methyl propiolate → 1,8-naphthyridine intermediate.
-
Acrylation : tert-Butyl acrylate + acidic catalyst → esterification.
| Step | Reaction Conditions | Yield (%) | Key Catalyst/Solvent |
|---|---|---|---|
| 1 | 250°C, Dowtherm-A | 85 | None |
| 2 | -70°C, THF | 72 | LiHMDS |
| 3 | 60°C, 2.0 MPa | 95 | Sulfonic acid resin |
Optimization and Scalability Challenges
Solvent and Temperature Effects
Catalytic Efficiency
Sulfonic acid resins in esterification reduce corrosion risks compared to traditional H₂SO₄ catalysts, aligning with industrial safety standards. However, catalyst fouling occurs after 5–7 cycles, necessitating regeneration protocols.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization + Esterification | High yield (85–95%) | Requires specialized solvents (Dowtherm-A) |
| Michael Addition | Stereoselective (E-isomer favored) | Lower yield (68%) |
The integrated cyclization-esterification route is preferred for scalability, whereas the Michael addition method is reserved for stereochemical precision.
Chemical Reactions Analysis
2.1. Cycloaddition Reactions
The naphthyridine core participates in [4+2] cycloadditions under Lewis acid catalysis. For example, reactions with alkynes in the presence of BF₃·Et₂O proceed via a stepwise mechanism involving a 3-azatriene intermediate, followed by electrocyclic ring closure and aromatization .
Example :
This pathway highlights the naphthyridine’s ability to act as a diene in Diels-Alder reactions, forming fused polycyclic systems .
2.2. Nucleophilic Additions
The acrylate’s α,β-unsaturated carbonyl system undergoes Michael additions. For instance:
-
Thiol additions : Nucleophiles like thiophenol attack the β-carbon, yielding thioether adducts.
-
Amine additions : Primary amines form β-amino acrylate derivatives, critical for introducing nitrogen-based functionalities.
3.2. Acrylate Functionalization
The tert-butyl acrylate moiety is introduced via:
-
Esterification : Coupling acrylic acid derivatives with tert-butanol under Steglich conditions (DCC, DMAP).
-
Protection/Deprotection : The tert-butyl group enhances solubility during synthesis and is cleaved via acidolysis (e.g., TFA).
Functional Group Reactivity
| Functional Group | Reactivity | Conditions | Products |
|---|---|---|---|
| Naphthyridine ring | Electrophilic substitution at C-2/C-4 positions | Lewis acid (e.g., AlCl₃) | Halogenated derivatives |
| α,β-unsaturated ester | Conjugate additions | Nucleophile (e.g., RSH, RNH₂) | Thioether/amine adducts |
| tert-butyl ester | Hydrolysis | HCl/NaOH, reflux | Carboxylic acid |
5.1. Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antiviral agents. For example:
-
Trifluoromethylation : HF-mediated trifluoromethylation at C-2 enhances metabolic stability .
-
Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the naphthyridine core.
5.2. Materials Science
The acrylate’s photopolymerization potential enables its use in UV-curable coatings.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthyridine, including tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate, exhibit promising anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms such as:
- Topoisomerase inhibition : Compounds that interfere with DNA replication and repair processes.
- Tubulin polymerization inhibition : Disruption of microtubule formation leading to cell cycle arrest.
A review highlighted the anticancer potential of 1,8-naphthyridine derivatives, emphasizing their role in targeting multiple pathways involved in tumor progression .
Antimicrobial Properties
Naphthyridine derivatives have also been recognized for their antimicrobial activities. The presence of the naphthyridine scaffold contributes to the efficacy of these compounds against various pathogens. For instance, nalidixic acid, a well-known derivative of 1,8-naphthyridine, has been utilized for treating urinary tract infections caused by Gram-negative bacteria .
Synthesis and Green Chemistry
Recent advancements in synthetic methodologies have focused on environmentally friendly processes for producing this compound. Techniques such as microwave-assisted synthesis and ionic liquid-mediated reactions have been explored to enhance yield while minimizing environmental impact . These methods align with the principles of green chemistry by reducing waste and energy consumption.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis. Its acrylate functionality allows for copolymerization with other vinyl monomers to create materials with tailored properties. The incorporation of naphthyridine moieties into polymer matrices may enhance thermal stability and mechanical properties due to the rigid structure provided by the fused ring system.
Case Studies
- Synthesis of Anticancer Agents : A study demonstrated the synthesis of various naphthyridine derivatives using this compound as a key intermediate. These derivatives showed significant activity against different cancer cell lines .
- Development of Antimicrobial Compounds : Another research effort involved modifying the naphthyridine structure to improve its antimicrobial efficacy. The results indicated enhanced activity against specific bacterial strains when using derivatives synthesized from this compound .
Mechanism of Action
The mechanism of action of tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.
Comparison with Similar Compounds
Research Findings and Implications
- Mechanistic Superiority: Naphthyridine-based FabI inhibitors (e.g., AFN-1252) bind competitively with NADH, disrupting the substrate-enzyme complex more effectively than triclosan, a non-specific biocide .
- Synthetic Accessibility : The tert-butyl acrylate derivative may offer synthetic advantages (e.g., stability during coupling reactions) over acrylamides, as seen in intermediates like those in .
Biological Activity
Tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate is a compound with a unique naphthyridine structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H18N2O3
- Molar Mass : 274.32 g/mol
- CAS Number : 527758-07-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various biochemical pathways by binding to enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act on various receptors, influencing signal transduction pathways that regulate cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
A study conducted on the antimicrobial effects of the compound demonstrated promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound exhibited significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Antitumor Activity : A recent investigation highlighted the antitumor potential of this compound in vitro. The compound was tested on various cancer cell lines and demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM.
- Neuroprotective Effects : Another study explored the neuroprotective effects of the compound in a model of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate, and what catalytic systems or conditions are critical?
- Methodology :
- Catalyst selection : Solid acids like TiO₂ are effective for dehydrations (e.g., acrylate formation) due to their high efficiency (~98% yield) and oxygen-free conditions .
- Solvent systems : Dichloromethane is frequently used for esterification or coupling reactions, often with DMAP and triethylamine as catalysts .
- Protecting groups : The tert-butyl group is stable under mild acidic/basic conditions, making it suitable for multi-step syntheses involving naphthyridine cores .
- Key considerations : Monitor reaction progress via TLC or HPLC, and optimize catalyst regeneration (e.g., riser reactors for TiO₂ to mitigate carbon deposits) .
Q. How can the stereochemical integrity of the E-isomer be confirmed during synthesis?
- Methodology :
- NMR analysis : The coupling constant (J) between vinyl protons in the acrylate moiety typically ranges from 12–16 Hz for E-isomers .
- IR spectroscopy : Compare carbonyl stretching frequencies (C=O) with reference data (e.g., tert-butyl acrylate at ~1720 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in complex cases by analyzing crystal structures .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) using high-resolution MS .
- ¹H/¹³C NMR : Identify tert-butyl signals (δ ~1.4 ppm for CH₃; δ ~80 ppm for quaternary C) and naphthyridine protons (δ 6.5–8.5 ppm) .
- IR : Verify acrylate ester C=O (~1720 cm⁻¹) and naphthyridine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data on reaction yields under varying catalytic conditions (e.g., TiO₂ vs. other solid acids) be systematically resolved?
- Methodology :
- Comparative kinetic studies : Measure turnover frequencies (TOF) and activation energies for different catalysts.
- Catalyst characterization : Use TGA to assess carbon deposition on TiO₂ and BET analysis for surface area comparisons.
- Process modeling : Simulate reactor setups (e.g., continuous flow vs. batch) to identify yield-limiting factors .
Q. What strategies optimize the stability of the tert-butyl ester group during multi-step syntheses involving acidic/basic conditions?
- Methodology :
- pH control : Avoid prolonged exposure to strong acids (pH < 2) or bases (pH > 10) to prevent hydrolysis .
- Protective additives : Use scavengers (e.g., silica-bound amines) to neutralize trace acids in reaction mixtures .
- Alternative protecting groups : If instability persists, evaluate Boc (tert-butoxycarbonyl) or Fmoc groups for sensitive intermediates .
Q. How should computational modeling guide predictions of the naphthyridine core’s reactivity in biological or catalytic systems?
- Methodology :
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the naphthyridine ring .
- Molecular docking : Simulate interactions with enzymes or receptors (e.g., NADPH-binding sites) using software like AutoDock .
- MD simulations : Assess conformational stability of the acrylate side chain in aqueous vs. lipid environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodology :
- Cross-validation : Compare NMR/IR data across multiple sources (e.g., PubChem, NIST Chemistry WebBook) .
- Synthetic controls : Prepare reference standards (e.g., tert-butyl acrylate derivatives) to calibrate instruments .
- Collaborative verification : Share raw spectral data with independent labs to confirm reproducibility .
Experimental Design Considerations
Q. What purification techniques are recommended for isolating high-purity tert-butyl acrylate derivatives when commercial analytical data is unavailable?
- Methodology :
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradients) for initial purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for tert-butyl ester derivatives .
- HPLC-MS : Employ reverse-phase C18 columns with UV/HRMS detection to confirm purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
